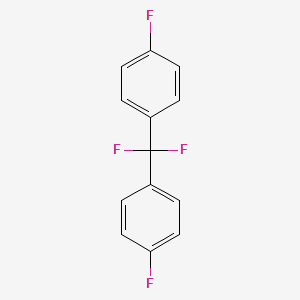

Bis(4-fluorophenyl)difluoromethane

Descripción

Significance of Geminal Difluorinated Compounds in Chemical Sciences

Geminal difluorinated compounds, characterized by the presence of a CF2 group, are of paramount importance in the chemical sciences, particularly in the design of bioactive molecules. nih.govelectronicsandbooks.com The replacement of a methylene (B1212753) (CH2) or a carbonyl (C=O) group with a difluoromethylene unit can induce significant changes in the physicochemical properties of a molecule. These alterations include modifications in lipophilicity, metabolic stability, and bioavailability, all of which are critical parameters in drug discovery and development. rsc.org The CF2 group is often considered a bioisostere of an ether oxygen or a carbonyl group, enabling chemists to fine-tune the biological activity of a compound. electronicsandbooks.com For instance, the introduction of a gem-difluoro group can enhance the metabolic stability of a drug candidate by blocking potential sites of oxidative metabolism. nih.gov In agrochemicals, gem-difluorinated compounds have also shown promise, contributing to the development of more potent and selective pesticides. electronicsandbooks.com

Historical Development and Evolution of Diaryldifluoromethane Synthesis

The synthesis of diaryldifluoromethanes, a class of compounds to which Bis(4-fluorophenyl)difluoromethane belongs, has evolved significantly over the years. Early methods for introducing the difluoromethylene bridge often relied on harsh and hazardous reagents, such as sulfur tetrafluoride (SF4), which limited their broad applicability. electronicsandbooks.comrsc.org These reactions often required high temperatures and specialized equipment.

A significant advancement came with the development of milder and more selective fluorinating agents. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), emerged as valuable reagents for the direct conversion of diaryl ketones to diaryldifluoromethanes. rsc.orgresearchgate.net This transformation represents a key strategy for accessing these compounds. For example, the direct fluorination of the carbonyl group of benzophenones using Deoxo-Fluor® provides a pathway to prepare compounds like this compound. researchgate.net

Another important synthetic route involves the transformation of 1,3-dithiolanes, which are readily prepared from diaryl ketones. electronicsandbooks.comillinois.edu Treatment of these dithiolanes with reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) and pyridinium (B92312) poly(hydrogen fluoride) can efficiently yield the corresponding gem-difluoro compounds. illinois.edu More recently, palladium-catalyzed cross-coupling reactions have provided a modern and versatile approach to construct the diaryldifluoromethane scaffold. rsc.org For instance, the Pd-catalyzed difluoroalkylation of arylboronic acids with aryldifluoromethyl bromides offers a facile route with excellent functional group compatibility. rsc.org

Scope and Objectives of Research on this compound

Research focused on this compound and related diaryldifluoromethanes is driven by several key objectives. A primary goal is the development of more efficient, scalable, and environmentally benign synthetic methodologies. This includes the exploration of new catalytic systems and fluorinating agents that can operate under mild conditions with high yields and selectivity.

Furthermore, a significant area of investigation involves the evaluation of these compounds as building blocks in materials science. The precursor to this compound, 4,4'-Difluorobenzophenone (B49673), is a known monomer for the synthesis of high-performance polymers like polyetheretherketone (PEEK). chemicalbook.com Research into the properties of polymers derived from this compound could reveal materials with enhanced thermal stability, chemical resistance, and unique dielectric properties.

In the context of medicinal chemistry, the objective is to explore the potential of the this compound scaffold as a core structure in the design of novel therapeutic agents. By incorporating this motif, researchers aim to improve the drug-like properties of molecules, such as increased metabolic stability and enhanced binding affinity to biological targets.

Contextualizing this compound within Fluorinated Aromatic Systems

The study of such multi-fluorinated systems is crucial for understanding the intricate effects of fluorine substitution on molecular conformation, intermolecular interactions, and ultimately, function. These compounds serve as valuable models for probing fluorine's role in crystal engineering, where non-covalent interactions involving fluorine can direct the solid-state packing of molecules. The insights gained from studying this compound and its analogues contribute to the rational design of new fluorinated materials and pharmaceuticals with tailored properties.

Propiedades

IUPAC Name |

1-[difluoro-(4-fluorophenyl)methyl]-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F4/c14-11-5-1-9(2-6-11)13(16,17)10-3-7-12(15)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCGUEMTJIVPGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472908 | |

| Record name | BIS(4-FLUOROPHENYL)DIFLUOROMETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339-27-5 | |

| Record name | BIS(4-FLUOROPHENYL)DIFLUOROMETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Bis 4 Fluorophenyl Difluoromethane

Deoxofluorination Strategies for Carbonyl Precursors

Deoxofluorination is a chemical reaction that substitutes a carbonyl group with a geminal difluoride unit. numberanalytics.com This transformation is a cornerstone in organofluorine chemistry for creating compounds with enhanced stability and unique biological properties. numberanalytics.com The conversion of diaryl ketones, such as 4,4'-difluorobenzophenone (B49673), to their corresponding gem-difluorides can be challenging due to the lower reactivity of the diaryl ketone's carbonyl group compared to that of aldehydes or alkyl ketones. orgsyn.org

Direct Fluorination of 4,4'-Difluorobenzophenone (Starting Material)

The direct conversion of 4,4'-difluorobenzophenone to bis(4-fluorophenyl)difluoromethane is a primary synthetic route. orgsyn.org A modified and scalable procedure utilizes bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) as the fluorinating agent. orgsyn.org In a typical laboratory-scale synthesis, 4,4'-difluorobenzophenone is reacted with three equivalents of Deoxo-Fluor®. orgsyn.org The reaction is conducted in a flask fitted with a reflux condenser under a nitrogen atmosphere and heated in an oil bath at 90 °C for 24 hours. orgsyn.org This procedure avoids the safety concerns associated with closed systems like pressure tubes. orgsyn.org

Monitoring the reaction by GC/MS has shown that increasing the reaction time from 4 to 24 hours can significantly improve the conversion of 4,4'-difluorobenzophenone from 56% to 75%. orgsyn.org The extended reaction time is considered standard, especially given the high cost of the reagent and the limited solubility of some substrates. orgsyn.org

Table 1: Reaction Parameters for Direct Fluorination of 4,4'-Difluorobenzophenone

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 4,4'-Difluorobenzophenone | orgsyn.org |

| Reagent | Deoxo-Fluor® | orgsyn.org |

| Reagent Equiv. | 3 | orgsyn.org |

| Temperature | 90 °C | orgsyn.org |

| Reaction Time | 24 hours | orgsyn.org |

Exploration of Other Fluorinating Agents (e.g., SF4, Arylsulfur Trifluorides)

Historically, sulfur tetrafluoride (SF4) was a key reagent for deoxofluorination reactions. lookchem.com However, its high toxicity and the harsh reaction conditions required (e.g., high temperatures and pressures) have curtailed its widespread use in modern synthesis. orgsyn.orgnih.gov

A newer class of reagents, arylsulfur trifluorides, has emerged as a promising alternative. researchgate.netlookchem.com One notable example is Fluolead, a crystalline, thermally stable, and highly reactive arylsulfur trifluoride. lookchem.com It demonstrates broad and efficient reactivity for converting aldehydes and ketones to their gem-difluoro counterparts. researchgate.netlookchem.com The synthesis of arylsulfur trifluorides can be achieved through the oxidation and fluorination of aryl disulfides or mercaptans using reagents like bromine (Br2) and potassium fluoride (B91410) (KF). researchgate.net These reagents can even be generated in situ for immediate use in deoxofluorination reactions. researchgate.net Another arylsulfur trifluoride, mesitylsulfur trifluoride, can also be generated and used in situ. researchgate.net

Mechanistic Pathways of Deoxofluorination in Diaryldifluoromethane Synthesis

The deoxofluorination of carbonyl compounds generally proceeds through a nucleophilic substitution mechanism. numberanalytics.com The process involves several key steps: activation of the carbonyl oxygen, nucleophilic attack by fluoride, and departure of the oxygen-containing leaving group. numberanalytics.com

For the reaction of ketones with aminosulfur trifluorides like DAST, the mechanism is believed to be initiated by the electrophilic sulfur atom of the reagent. acs.org In the case of α-oximinoketones, this activation by DAST leads to the release of hydrogen fluoride (HF). acs.org The HF then adds to the activated ketone, forming a fluorohydrin intermediate, which subsequently undergoes fragmentation to yield the final product. acs.org

Another proposed mechanism, particularly relevant for difluoromethylation, involves the in situ generation of difluorocarbene. nih.gov This is followed by a nucleophilic attack on the difluorocarbene by the ketone's oxygen atom. The final steps involve a protonation-deprotonation sequence, which can occur via either an intermolecular or intramolecular pathway, to yield the gem-difluoromethylene group. nih.gov

Indirect Routes to the Central Difluoromethylene Moiety

Due to the challenging nature of directly fluorinating less reactive diaryl ketones, indirect methods have been developed. These routes typically involve converting the carbonyl group into a more reactive intermediate before the fluorination step.

Fluorodesulfurization of Thioketones and Thioketals

A well-established indirect strategy for the gem-difluorination of benzophenones involves a two-step procedure. orgsyn.org The first step is the conversion of the carbonyl group into a more reactive sulfur-containing functional group, such as a thioketone or a thioketal (like a dithiane). orgsyn.orgorganic-chemistry.org These sulfur intermediates are more susceptible to fluorinolysis than the original ketone.

The subsequent step is fluorodesulfurization, where the carbon-sulfur bonds are cleaved and replaced with carbon-fluorine bonds. For example, 2-alkyl-1,3-dithiane derivatives can be reacted with bromine trifluoride (BrF3) to efficiently form the corresponding 1,1-difluoromethyl compounds. organic-chemistry.org This approach circumvents the harsh conditions often required for the direct fluorination of unreactive ketones.

Application of Boron-Mediated Fluoroalkylation Reactions

Boron-mediated fluoroalkylation has emerged as a powerful strategy for the formation of carbon-fluorine bonds. This methodology centers on the use of boron Lewis acids to form stable adducts with reactive fluoroalkyl anions. umich.edu These adducts serve as effective transfer agents, releasing potent fluoroalkyl nucleophiles that can react with a variety of organic and inorganic electrophiles. umich.edu

In the context of synthesizing this compound, this approach would involve the generation of a difluoro-bis(4-fluorophenyl)methyl anion, which is then stabilized by a boron-based Lewis acid. The resulting boron-ate complex can then undergo further reactions. A key advantage of this method is the enhanced stability of the fluoroalkylating agent, which allows for more controlled reactions. Research has demonstrated the competency of related species, such as PinBCF2Ph, in stoichiometric Suzuki cross-coupling reactions, highlighting the potential for catalytic applications. umich.edu Alkali metal additives have been shown to influence the rate of transfer from certain boron adducts, providing a means to tune reactivity. umich.edu

Table 1: Key Components in Boron-Mediated Fluoroalkylation

| Component | Role | Example | Reference |

|---|---|---|---|

| Fluoroalkyl Anion Source | Provides the core fluoroalkyl group. | A difluoro-bis(4-fluorophenyl)methyl anion precursor | umich.edu |

| Boron Lewis Acid | Stabilizes the reactive fluoroalkyl anion by forming an adduct. | Pinacolborane (PinBH), Borazine derivatives | umich.edu |

| Electrophile | The substrate that receives the fluoroalkyl group. | Palladium(II) complexes for cross-coupling | umich.edu |

| Activator/Additive | Modulates the rate of fluoroalkyl transfer. | Alkali metals, Nucleophilic activators | umich.edu |

Nucleophilic Tetrafluoroethylation and Difluorocarbene Chemistry

Difluorocarbene (:CF2) is a highly versatile and reactive intermediate in organofluorine chemistry. cas.cn It is a moderately electrophilic species that can react with a wide range of nucleophiles. cas.cn The synthesis of this compound via this route would likely involve the reaction of difluorocarbene with a suitable bis(4-fluorophenyl) precursor. Difluorocarbene is typically generated in situ from various stable precursors. cas.cn

This reactive intermediate can participate in several key transformations, including difluoromethylenation, which is the most direct approach for creating gem-difluorinated compounds. cas.cn The reaction of difluorocarbene with heteroatom nucleophiles is a common method for forming difluoromethylated products. cas.cn More recently, the utility of difluorocarbene has been expanded, demonstrating its ability to act as a C-F source for constructing complex fluorinated molecules, which could open new synthetic pathways. rsc.org

Table 2: Common Precursors for Difluorocarbene Generation

| Precursor Compound | Typical Activation Method | Reference |

|---|---|---|

| TMSCF3 (Ruppert-Prakash Reagent) | Nucleophilic activation (e.g., with fluoride ions) | cas.cn |

| Sodium chlorodifluoroacetate (ClCF2COONa) | Thermal decomposition | cas.cn |

| Diethyl (difluoromethyl)phosphonate ((EtO)2P(O)CF2H) | Base-induced elimination (Horner-Wadsworth-Emmons type) | cas.cn |

| PDFA (Difluorodiazo-phenylmethane) | Thermal or photochemical decomposition | cas.cn |

Process Optimization and Green Chemistry Approaches in Synthesis

Optimizing synthetic routes to reduce environmental impact and improve efficiency is a critical goal in modern chemistry. Green chemistry principles and advanced process technologies are being increasingly applied to the synthesis of complex molecules like this compound.

Development of Efficient Reaction Conditions and Solvent Systems

The optimization of reaction conditions is paramount for achieving high yields and purity while minimizing waste. For fluorination reactions, this includes precise control over temperature, pressure, and reactant stoichiometry. For instance, processes involving gaseous reactants like fluorine often employ a diluent gas, such as nitrogen, to control reactivity, with the product stream being condensed in a cold trap to ensure efficient collection. google.com

A key aspect of green chemistry is the use of safer solvents and auxiliaries. beilstein-journals.org The selection of a solvent system that minimizes environmental impact without compromising reaction efficiency is a primary consideration. For example, replacing hazardous solvents with greener alternatives like tetrahydrofuran (B95107) (THF) where possible can significantly improve the sustainability of a process. beilstein-journals.org Post-reaction purification steps, such as distillation or passing the product through molecular sieves to remove byproducts like carbon dioxide, are also crucial for obtaining a high-purity final product. google.com

Table 3: Parameters for Reaction Condition Optimization

| Parameter | Importance in Fluorination Chemistry | Example of Control | Reference |

|---|---|---|---|

| Temperature | Controls reaction rate and selectivity; prevents decomposition. | Low-temperature baths (e.g., -158 °C) for trapping volatile products. | google.com |

| Pressure | Influences reaction kinetics, especially for gaseous reagents. | Atmospheric or superatmospheric pressure in a closed reactor system. | google.com |

| Solvent System | Affects solubility, reactivity, and environmental impact. | Use of THF in place of mixed ethers/petroleum. | beilstein-journals.org |

| Agitation | Ensures homogeneity in multiphasic reactions. | Continuous stirring of the reaction mass. | google.com |

| Purification | Isolates the target compound from byproducts and unreacted starting materials. | Fractionation, distillation, or chromatography. | google.com |

Microreactor Technology for Enhanced Reaction Control and Yields

Microreactor technology, a cornerstone of flow chemistry, offers significant advantages for process optimization, aligning well with the principles of green and sustainable chemistry. beilstein-journals.org By conducting reactions in continuous-flow systems with small-volume channels, microreactors provide superior heat and mass transfer compared to traditional batch reactors. beilstein-journals.org This enhanced control is particularly beneficial for highly exothermic or rapid reactions, which are common in organofluorine synthesis.

The precise control over residence time, from sub-milliseconds to minutes, allows for the quenching of reactions at the optimal point, maximizing yield and minimizing byproduct formation. beilstein-journals.org This technology enables the use of reaction conditions, such as high temperatures and pressures, that would be hazardous in large-scale batch processes. Furthermore, microreactors facilitate the safe handling of hazardous reagents and intermediates, such as organolithiums or diazo compounds, by keeping the instantaneous volume of the dangerous material very low. beilstein-journals.org This approach improves safety, enhances atom economy, and often allows for the use of safer solvent systems. beilstein-journals.org

Table 4: Comparison of Batch vs. Microreactor Synthesis

| Feature | Conventional Batch Reactor | Microreactor (Flow Chemistry) | Reference |

|---|---|---|---|

| Heat Transfer | Poor; risk of thermal runaways. | Excellent; high surface-to-volume ratio. | beilstein-journals.org |

| Mass Transfer | Often limited by mixing efficiency. | Rapid and efficient mixing. | beilstein-journals.org |

| Reaction Control | Less precise; difficult to control fast reactions. | Precise control of residence time, temperature, and pressure. | beilstein-journals.org |

| Safety | Higher risk when handling hazardous reagents or exotherms. | Inherently safer due to small reaction volumes. | beilstein-journals.org |

| Scalability | Often requires re-optimization ("scale-up issues"). | More straightforward scaling by "numbering-up" (parallel reactors). | beilstein-journals.org |

| Sustainability | Can generate significant solvent and reagent waste. | Often reduces waste and allows for more efficient energy use. | beilstein-journals.org |

Reactivity and Chemical Transformations of Bis 4 Fluorophenyl Difluoromethane

Functionalization of the Difluoromethylene Bridge

The difluoromethylene (-CF2-) group is a key structural motif that significantly influences the properties of organic molecules. Its high electronegativity and the strength of the carbon-fluorine bonds present both challenges and opportunities for chemical modification.

Investigations into C-F Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a formidable challenge in synthetic chemistry. baranlab.org Research in this area is driven by the potential to create novel fluorinated molecules from readily available polyfluorinated feedstocks. baranlab.org While specific studies on the C-F bond activation of the difluoromethylene bridge in Bis(4-fluorophenyl)difluoromethane are not extensively reported, general principles of C(sp³)–F bond functionalization provide insight into its potential reactivity. baranlab.orgchemrxiv.org The high bond dissociation energy of the C-F bonds in the -CF2- group suggests that harsh conditions or highly reactive reagents would be necessary to achieve their cleavage. baranlab.org

Approaches to C-F bond activation often involve the use of strong reducing agents, transition metal catalysts, or Lewis acids to facilitate the cleavage of this robust bond. baranlab.orgchemrxiv.org For instance, defluorinative functionalization strategies that convert trifluoromethyl groups to difluoromethyl motifs highlight the ongoing efforts to selectively transform C-F bonds. chemrxiv.org

Catalytic Transformations Involving this compound Derivatives

The development of catalytic methods for the transformation of fluorinated compounds is a vibrant area of research. While direct catalytic transformations of the difluoromethylene bridge in this compound are not widely documented, related chemistries offer a glimpse into potential reaction pathways. For example, palladium-catalyzed cross-coupling reactions of difluoroiodomethane (B73695) with arylzinc reagents have been developed to form difluoromethylated products. researchgate.net This suggests that if a suitable derivative of this compound, such as a halogenated analog at the methylene (B1212753) position, could be prepared, similar catalytic cross-coupling reactions might be feasible.

Furthermore, the stereoselective palladium-catalyzed Hiyama cross-coupling of tetrasubstituted gem-difluoroalkenes demonstrates the possibility of functionalizing C-F bonds adjacent to a double bond. nih.gov Although the difluoromethylene bridge in this compound is saturated, these catalytic systems provide a foundation for designing future transformations.

Radical Reactions and Their Application in Derivatization

Free radical reactions offer a powerful toolkit for the formation of C-C and C-heteroatom bonds. masterorganicchemistry.com The generation of radicals can be initiated by light, heat, or chemical initiators. masterorganicchemistry.comyoutube.com In the context of this compound, the formation of a radical at the difluoromethylene bridge would likely require significant energy input due to the strength of the C-H and C-F bonds.

General principles of radical halogenation show that alkanes can be functionalized under radical conditions, though selectivity can be an issue. masterorganicchemistry.comyoutube.com The production of fluoroalkyl radicals for addition and substitution reactions is a topic of ongoing research, often employing photoredox catalysis or electron donor-acceptor complexes. conicet.gov.ar While specific radical derivatizations of this compound have not been detailed, the fundamental principles of radical chemistry suggest that such transformations are theoretically possible, albeit challenging.

Reactivity of the Aromatic Fluorine Atoms

The fluorine atoms attached to the phenyl rings of this compound exhibit their own distinct reactivity, which is influenced by the electron-withdrawing nature of the difluoromethylene bridge.

Regioselective Substitution and Coupling Reactions on the Fluorophenyl Rings

The fluorine atoms on the aromatic rings are susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comnih.gov In SNAr reactions, a strong nucleophile replaces a leaving group on an electron-deficient aromatic ring. masterorganicchemistry.com The electron-withdrawing -CF2- group in this compound is expected to activate the aromatic rings towards such attacks. The substitution is generally favored at the para position relative to the activating group. nih.gov

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Hiyama couplings, are powerful methods for forming C-C bonds and are applicable to fluoroarenes. researchgate.netnih.govmdpi.comresearchgate.net In these reactions, the C-F bond can be activated by a low-valent palladium catalyst, allowing for the coupling of various organometallic reagents. The regioselectivity of these reactions would also be influenced by the electronic effects of the difluoromethylene bridge.

| Reaction Type | General Reactants | Potential Application to this compound |

| Nucleophilic Aromatic Substitution (SNAr) | Aryl fluoride (B91410), Strong nucleophile (e.g., alkoxides, amines) | Substitution of aromatic fluorine atoms, likely at the para-position. |

| Suzuki Coupling | Aryl halide/triflate, Boronic acid/ester, Palladium catalyst, Base | Coupling of the fluorophenyl rings with various aryl or vinyl groups. |

| Negishi Coupling | Aryl halide, Organozinc reagent, Palladium or Nickel catalyst | Formation of C-C bonds with a wide range of functional group tolerance. |

| Hiyama Coupling | Aryl halide, Organosilane, Palladium catalyst, Fluoride source | Cross-coupling with organosilicon reagents. |

Hydrogen Bonding and Weak Interactions Involving Aromatic Fluorine

Organic fluorine atoms are generally considered weak hydrogen bond acceptors. rsc.org However, they can participate in various weak intermolecular interactions, such as C-H···F hydrogen bonds and F···F interactions, which can play a significant role in determining the crystal packing and solid-state structure of molecules. rsc.orgresearchgate.net

| Interaction Type | Description | Potential Significance for this compound |

| C-H···F Hydrogen Bonds | A weak electrostatic interaction between a C-H bond and a fluorine atom. | Influences crystal packing and molecular conformation. |

| F···F Interactions | Interactions between fluorine atoms of adjacent molecules. | Can be either attractive or repulsive and contribute to the overall stability of the crystal lattice. |

| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. | Can be influenced by the presence of fluorine atoms, affecting the electronic properties of the stacked system. |

Derivatization Strategies for Advanced Molecular Architectures

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern materials science and pharmaceutical development. The unique properties conferred by fluorine, such as increased thermal stability, metabolic resistance, and altered electronic characteristics, make fluorinated compounds highly valuable. This compound, with its geminal difluoro bridge and two para-fluorinated phenyl rings, represents a key building block for accessing novel and complex chemical structures. Its derivatization opens avenues for the creation of advanced molecular architectures with tailored properties.

While direct, published examples of the derivatization of this compound into more complex scaffolds are not extensively documented, the inherent reactivity of its constituent parts—the aromatic rings and the difluoromethylene bridge—provides a basis for predicting its synthetic utility. The two para-fluorophenyl groups are prime sites for electrophilic aromatic substitution, although the fluorine atoms are deactivating. However, under forcing conditions, further functionalization such as nitration, halogenation, or acylation could be achieved, leading to a variety of substituted derivatives.

The true potential for creating complex scaffolds likely lies in leveraging the chemistry of the difluoromethylene bridge's precursors. The synthesis of this compound is commonly achieved via the fluorination of bis(4-fluorophenyl)methanone using reagents like sulfur tetrafluoride (SF₄) or deoxofluorinating agents. The ketone precursor, in contrast, is a versatile platform for a wide range of chemical transformations. For instance, aldol-type condensations or the addition of organometallic reagents to the carbonyl group of bis(4-fluorophenyl)methanone can generate intricate molecular frameworks, which can then be subjected to fluorination to install the difluoromethylene group. This "late-stage" fluorination strategy allows for the construction of a complex carbon skeleton prior to the introduction of the robust difluoromethylene moiety.

Another prospective route for derivatization involves the activation of the C-H bonds of the difluoromethylene group, although this is a challenging transformation due to the high strength of these bonds. Research into the functionalization of such chemically robust groups is an ongoing area of interest in organic synthesis.

The following table outlines potential derivatization pathways for creating complex organofluorine scaffolds, starting from bis(4-fluorophenyl)methanone as a key intermediate.

| Starting Material | Reagent(s) | Intermediate Product | Subsequent Reaction | Final Scaffold Type |

| Bis(4-fluorophenyl)methanone | 1. Grignard Reagent (e.g., Aryl-MgBr) 2. Acid Workup | Triarylcarbinol | Fluorination (e.g., Deoxofluor) | Triaryl(difluoro)methane |

| Bis(4-fluorophenyl)methanone | 1. Aldol Condensation with a Ketone 2. Dehydration | α,β-Unsaturated Ketone | Fluorination (e.g., SF₄) | Extended Conjugated System with a CF₂ group |

| Bis(4-fluorophenyl)methanone | Wittig Reagent (e.g., Ph₃P=CHR) | Substituted Alkene | Fluorination (e.g., DAST) | Difluoroalkene Derivative |

In polymer chemistry, the precursor, bis(4-fluorophenyl)methanone, is a key monomer in the synthesis of polyetheretherketone (PEEK) polymers. chemicalbook.com These high-performance thermoplastics are known for their exceptional thermal and chemical stability. By analogy, this compound could potentially be used to create novel fluorinated polymers. The para-fluoro substituents on the phenyl rings are susceptible to nucleophilic aromatic substitution by phenoxides, which could enable the formation of polyether chains, incorporating the difluoromethylene bridge into the polymer backbone. Such polymers would be expected to exhibit enhanced thermal stability, chemical resistance, and specific dielectric properties due to the presence of the CF₂ group.

In the realm of medicinal chemistry, the bis(4-fluorophenyl)methyl moiety is a recognized pharmacophore found in a number of biologically active compounds. For instance, the related compound bis(4-fluorophenyl)methanol (B1266172) is a key intermediate in the synthesis of several antipsychotic drugs. The introduction of a difluoromethylene group in place of the alcohol or ketone functionality in a drug candidate can lead to improved metabolic stability and enhanced binding affinity, due to the unique stereoelectronic properties of the C-F bond.

The strategic application of this compound as a building block allows for the introduction of the difluorodiarylmethane unit into a larger molecular framework. This can be achieved through reactions that form new bonds at the aromatic rings, assuming appropriate functionalization has been installed in a prior step. For example, if a bromo or iodo group were present on one or both of the phenyl rings, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions could be employed to construct more complex molecules.

The following table summarizes the potential applications of this compound as a building block in multi-step synthesis.

| Field of Application | Synthetic Strategy | Potential Product Class | Desired Properties |

| Polymer Science | Nucleophilic Aromatic Substitution | Fluorinated Polyethers | High Thermal Stability, Chemical Resistance, Specific Dielectric Constant |

| Medicinal Chemistry | Bioisosteric Replacement | Novel Drug Candidates | Improved Metabolic Stability, Enhanced Binding Affinity, Modified Lipophilicity |

| Materials Science | Incorporation into Conjugated Systems | Organic Electronics | Tunable Electronic Properties, Enhanced Stability |

Spectroscopic and Computational Elucidation of Bis 4 Fluorophenyl Difluoromethane Structure and Reactivity

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For Bis(4-fluorophenyl)difluoromethane, a combination of ¹H, ¹⁹F, and ¹³C NMR, along with multi-dimensional techniques, provides a comprehensive picture of its atomic arrangement and electronic environment.

The proton NMR (¹H NMR) spectrum of this compound is expected to be relatively simple, primarily showing signals corresponding to the aromatic protons. The two phenyl rings are chemically equivalent due to the molecule's symmetry. Within each ring, the protons ortho and meta to the difluoromethyl bridge are also equivalent. This symmetry results in two distinct sets of proton signals.

The protons on the aromatic rings will appear as a set of multiplets in the aromatic region of the spectrum, typically between 7.0 and 7.5 ppm. The protons closer to the electron-withdrawing fluorine atoms and the difluoromethylene group will be deshielded and resonate at a higher chemical shift (downfield). The coupling between adjacent protons on the ring will lead to characteristic splitting patterns, likely appearing as doublets of doublets.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Aromatic H (ortho to CF₂) | ~7.4 | d | J(H,H) ≈ 8-9 |

| Aromatic H (meta to CF₂) | ~7.2 | d | J(H,H) ≈ 8-9, J(H,F) ≈ 5-6 |

Note: The predicted values are based on typical chemical shifts for fluorinated aromatic compounds and may vary depending on the solvent and experimental conditions.

Fluorine-19 NMR (¹⁹F NMR) is a powerful tool for characterizing fluorine-containing compounds due to its high sensitivity and wide chemical shift range. nih.govchemicalbook.comchemicalbook.com In this compound, there are two distinct fluorine environments: the fluorine atoms on the phenyl rings and the two fluorine atoms of the difluoromethylene bridge.

The fluorine atoms attached to the aromatic rings are expected to produce a single resonance, as they are chemically equivalent. The chemical shift of these fluorine atoms would likely fall in the typical range for aryl fluorides, around -110 to -120 ppm relative to CFCl₃. nist.gov This signal would be split by the adjacent aromatic protons.

The two fluorine atoms of the central CF₂ group are also equivalent and will give rise to a single signal. Due to the geminal arrangement and the influence of the two aromatic rings, this signal is expected to be a triplet due to coupling with the two equivalent fluorine atoms on the phenyl rings is not expected, but coupling to the ortho protons on the rings is likely. The chemical shift for these geminal difluoro groups typically appears at a significantly different field from the aromatic fluorines.

| Fluorine | Predicted Chemical Shift (ppm vs. CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Aromatic F | -110 to -120 | m | |

| CF₂ | -80 to -100 | t | J(F,H) ≈ 2-3 |

Note: The predicted values are based on general principles and data from related compounds. researchgate.netnist.govsfu.ca The sign convention for chemical shifts in ¹⁹F NMR can vary in literature. nist.gov

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. Due to the molecule's symmetry, only a few distinct carbon signals are expected.

The carbon atoms of the two phenyl rings will give rise to four signals. The carbon atom bonded to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF) and will appear as a doublet. The other aromatic carbons will also show smaller couplings to the fluorine atom. The carbon of the difluoromethylene (CF₂) bridge will be significantly affected by the two attached fluorine atoms, resulting in a large ¹JCF coupling and appearing as a triplet.

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (Hz) |

| C-F (aromatic) | ~160-165 | d | ¹J(C,F) ≈ 240-250 |

| C-CF₂ (aromatic) | ~130-135 | t | ²J(C,F) ≈ 20-25 |

| CH (ortho to CF₂) | ~130-135 | d | ³J(C,F) ≈ 8-10 |

| CH (meta to CF₂) | ~115-120 | d | ²J(C,F) ≈ 20-25 |

| CF₂ | ~115-125 | t | ¹J(C,F) ≈ 280-300 |

Note: The predicted values are based on established correlations for fluorinated aromatic compounds. southampton.ac.uk

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the assignments of the ¹H and ¹³C NMR spectra.

COSY: A ¹H-¹H COSY spectrum would show correlations between the ortho and meta protons on the aromatic rings, confirming their connectivity.

HSQC: An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the aromatic CH carbons.

HMBC: An HMBC spectrum would reveal long-range correlations (2-3 bonds) between protons and carbons. For instance, correlations between the aromatic protons and the CF₂ carbon, as well as between the aromatic protons and the other aromatic carbons, would solidify the structural assignment.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) would provide information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₃H₈F₄).

The fragmentation pattern would be influenced by the presence of the fluorine atoms and the diaryl difluoromethane (B1196922) core. Common fragmentation pathways would likely involve:

Loss of a fluorine atom: A peak corresponding to [M-F]⁺.

Cleavage of the C-C bond between the aromatic ring and the CF₂ group: This would lead to the formation of a [C₆H₄F]⁺ ion (m/z 95) and a [C₇H₄F₃]⁺ fragment.

Formation of a tropylium-like ion: Rearrangement and fragmentation could lead to the formation of fluorinated tropylium (B1234903) ions.

| Fragment Ion | Predicted m/z | Identity |

| [C₁₃H₈F₄]⁺ | 240 | Molecular Ion (M⁺) |

| [C₁₃H₈F₃]⁺ | 221 | [M-F]⁺ |

| [C₇H₄F₃]⁺ | 145 | [M-C₆H₄F]⁺ |

| [C₆H₄F]⁺ | 95 | 4-fluorophenyl cation |

Note: The relative intensities of these fragments would depend on their stability.

X-Ray Crystallography for Solid-State Structural Determination

The analysis would confirm the tetrahedral geometry around the central carbon atom of the difluoromethylene bridge. It would also reveal the dihedral angles between the two phenyl rings, providing insight into the molecule's steric and electronic properties. While no specific crystal structure for this compound is publicly available, data for related compounds like bis[bis-(4-fluorophenyl)-methyl]ether provides a basis for what to expect. uni-muenchen.de In such structures, the arrangement of molecules in the crystal lattice is often stabilized by weak intermolecular interactions.

| Structural Parameter | Expected Value/Feature |

| C-F bond length (aromatic) | ~1.35 Å |

| C-F bond length (aliphatic) | ~1.38 Å |

| C-C bond length (aromatic) | ~1.39 Å |

| C-C bond length (aryl-CF₂) | ~1.51 Å |

| F-C-F bond angle | ~105-109° |

| Dihedral angle between phenyl rings | Variable, dependent on crystal packing forces |

Note: These expected values are based on typical bond lengths and angles observed in similar organofluorine compounds.

Computational Chemistry and Theoretical Modeling

Computational chemistry and theoretical modeling serve as powerful tools for investigating the structure, properties, and reactivity of molecules at the atomic and electronic levels. For this compound, these methods provide insights that are complementary to experimental data, allowing for a deeper understanding of its behavior. Theoretical studies can predict molecular geometries, spectroscopic signatures, and the nature of intermolecular interactions, guiding further experimental work.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net It has proven to be a valuable tool for predicting the chemical reactivity and physical properties of organic compounds. researchgate.net By calculating the electron density, DFT can determine the optimized geometry, electronic properties, and various reactivity descriptors of a molecule.

For molecules containing fluorophenyl groups, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been successfully employed to determine molecular structures. researchgate.net These calculations yield optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles. For instance, in a study on a related compound containing two fluorophenyl groups, the dihedral angle between the mean planes of the phenyl rings was calculated to be 72.1(1)°. researchgate.net

Furthermore, DFT is used to analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are crucial for understanding the electronic transitions and chemical reactivity of a molecule. researchgate.netsid.ir A smaller energy gap generally implies higher reactivity. The distribution of these orbitals provides insight into the regions of the molecule that are likely to act as electron donors (HOMO) or electron acceptors (LUMO).

The molecular electrostatic potential (MEP) is another key property derived from DFT calculations. The MEP map illustrates the charge distribution within a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This allows for the prediction of how the molecule will interact with other species. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for a Related Bis(4-fluorophenyl) Compound This table presents example data for a related molecule, 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, to illustrate the outputs of DFT calculations, as specific data for this compound is not available in the cited literature.

| Parameter | Value |

| HOMO Energy | -0.23929 a.u. sid.ir |

| LUMO Energy | 0.01190 a.u. sid.ir |

| HOMO-LUMO Gap | 0.25119 a.u. sid.ir |

| Dihedral Angle between Phenyl Rings | 72.1(1)° researchgate.net |

Quantum-Chemical Calculations of Molecular Interactions and Energies

Quantum-chemical calculations are essential for understanding the non-covalent interactions that govern the behavior of molecules in condensed phases and their crystal packing. These calculations can quantify the strength and nature of interactions such as hydrogen bonds and van der Waals forces. researchgate.net

Hirshfeld surface analysis is a computational technique often used in conjunction with quantum-chemical calculations to visualize and quantify intermolecular interactions in a crystal. researchgate.net This analysis maps the closest internal and external atomic distances on a surface around the molecule, allowing for the decomposition of the crystal packing into contributions from different types of contacts (e.g., H···H, C···H, F···H). For a related bis(4-fluorophenyl) compound, Hirshfeld analysis revealed that H···H (53.3%), H···C/C···H (19.1%), and H···F/F···H (15.7%) contacts were the most significant. researchgate.net

These computational approaches are also used to study the formation of molecular complexes and to predict binding energies, which is crucial for understanding the molecule's interactions with other chemical species.

Table 2: Illustrative Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Related Bis(4-fluorophenyl) Compound Data for 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one is shown to exemplify the type of information gained from such analyses. researchgate.net

| Interaction Type | Contribution (%) |

| H···H | 53.3 |

| H···C/C···H | 19.1 |

| H···F/F···H | 15.7 |

| H···O/O···H | 7.7 |

Conformational Analysis and Spectroscopic Property Prediction

The three-dimensional shape of a molecule, or its conformation, is critical to its function and properties. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers for rotation around single bonds. Fluorine substitution is known to have a significant impact on molecular conformation. soton.ac.uk

For this compound, the key conformational degrees of freedom would be the rotation of the two 4-fluorophenyl rings around the C-C bonds connecting them to the central difluoromethylene (-CF2-) group. Theoretical calculations can map the potential energy surface as a function of the dihedral angles to identify the most stable conformations. Studies on related 1,3-difluorinated alkanes have shown that the 1,3-difluoro motif strongly influences the conformational profile of the alkyl chain, and this effect is sensitive to the polarity of the medium. soton.ac.uk

Computational methods are also invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. researchgate.net Theoretical calculations can predict vibrational frequencies (FT-IR and Raman spectra), which correspond to the stretching, bending, and torsional motions of the atoms. researchgate.net By comparing the calculated vibrational spectra with experimental results, a detailed assignment of the observed spectral bands can be made. researchgate.net

Similarly, electronic absorption spectra (UV-Vis) can be predicted using time-dependent DFT (TD-DFT). frontiersin.org These calculations provide information about the energies of electronic transitions and the nature of the excited states, which helps in interpreting the experimental UV-Vis spectra. frontiersin.orgqut.edu.au

Potential Research Avenues in Advanced Materials and Polymer Chemistry

Exploration as a Monomer or Building Block for Fluorinated Polymers

Bis(4-fluorophenyl)difluoromethane can be utilized as a monomer in polycondensation reactions to create a variety of fluorinated polymers. The activated fluorine atoms on the phenyl rings are susceptible to nucleophilic aromatic substitution, allowing for polymerization with various bisphenol or other difunctional monomers. This approach enables the synthesis of polymers such as poly(arylene ether)s, poly(arylene ether ketone)s, and other related structures. researchgate.net

The incorporation of the this compound unit into a polymer backbone is anticipated to impart desirable properties. Patents have cited the use of this compound in the creation of polymers for applications such as proton exchange membranes in fuel cells, highlighting its potential in advanced electrochemical technologies. nih.gov The difluoromethylene (-CF2-) group acts as a flexible yet electron-withdrawing linkage, which can influence the polymer's solubility, thermal behavior, and electronic characteristics.

Synthesis and Characterization of this compound-Derived Polymer Architectures

The synthesis of polymers from this compound would typically involve step-growth polymerization reactions. For instance, in the synthesis of a poly(arylene ether), this compound would be reacted with a bisphenol in the presence of a base, such as potassium carbonate, in a high-boiling aprotic solvent.

The resulting polymer architectures would require thorough characterization to understand their structure and properties. Key characterization techniques would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and composition.

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

Thermal Analysis (TGA and DSC): To evaluate thermal stability and phase transitions (glass transition temperature and melting temperature).

X-ray Diffraction (XRD): To assess the crystallinity of the polymer.

While specific examples of polymers derived solely from this compound are not extensively detailed in publicly available literature, the synthesis of related fluorinated poly(ether ether ketone)s and poly(ether ether ketone ketone)s has been reported, providing a framework for potential synthetic routes and characterization methods. researchgate.netnih.gov

Influence of Fluorine Incorporation on Polymer Properties

The introduction of fluorine into polymers is a well-established strategy for enhancing material properties. The high electronegativity and low polarizability of fluorine atoms, along with the strength of the carbon-fluorine bond, lead to several beneficial effects. In polymers derived from this compound, the significant fluorine content is expected to result in:

Enhanced Thermal Stability: The strong C-F bonds contribute to a higher degradation temperature.

Improved Chemical Resistance: The fluorine atoms provide a protective shield against chemical attack.

Lower Dielectric Constant: The low polarizability of the C-F bond can reduce the dielectric constant, making these materials suitable for microelectronics applications.

Increased Hydrophobicity: The presence of fluorine typically leads to lower surface energy and reduced water absorption.

Modified Solubility: The introduction of the flexible -CF2- group can improve solubility in organic solvents compared to more rigid polymer backbones.

The following table summarizes the expected influence of fluorine on key polymer properties:

| Property | Expected Influence of Fluorine |

| Thermal Stability | Increased |

| Chemical Resistance | Increased |

| Dielectric Constant | Decreased |

| Water Absorption | Decreased |

| Solubility | Potentially Increased |

Theoretical and Experimental Studies on Structure-Property Relationships in Fluorinated Materials

A critical aspect of developing new polymers is understanding the relationship between their chemical structure and their macroscopic properties. For polymers derived from this compound, this would involve a combination of theoretical modeling and experimental investigation.

Theoretical Studies: Computational methods, such as Density Functional Theory (DFT), can be employed to predict the geometric and electronic structure of the polymer chains. These calculations can provide insights into:

Bond angles and lengths.

Torsional barriers, which affect chain flexibility.

Electronic properties, such as the dipole moment and polarizability, which are crucial for predicting dielectric properties.

Experimental Investigations: A systematic study would involve synthesizing a series of polymers with varying compositions and architectures and correlating their measured properties with their structural features. For example, by copolymerizing this compound with different bisphenols, one could systematically study how changes in the polymer backbone affect properties like glass transition temperature, mechanical strength, and gas permeability. mdpi.com

While direct and extensive research on polymers derived from this compound is limited, the broader field of fluorinated polymers provides a strong foundation for these investigations. The unique combination of aromatic rings and a difluoromethylene bridge in this monomer presents a fertile ground for the development of new materials with tailored properties for a range of advanced applications.

Emerging Research Directions and Interdisciplinary Studies

Development of Novel Analytical Techniques for Fluorinated Organic Compounds

The increasing production and use of fluorinated organic substances necessitate the development of sensitive and robust analytical methods for their detection and quantification. analytik-jena.com A significant challenge is the vast number of per- and polyfluoroalkyl substances (PFAS) and other fluorinated compounds, many of which are not easily ionized and can escape detection by standard mass spectrometry techniques. elsevierpure.comnih.gov

To address this, researchers are pioneering new fluorine-specific detection methods. One such innovative approach combines High-Performance Liquid Chromatography (HPLC) with Inductively Coupled Plasma Mass Spectrometry (ICP-MS/MS). This technique allows for the detection of fluorinated compounds by converting the fluorine into a detectable barium monofluoride ion ([BaF]+) within the argon plasma. nih.gov This element-specific detection is non-targeted, meaning it can identify the presence of fluorinated compounds that might otherwise be missed, helping to close the gap in the total organic fluorine mass balance. elsevierpure.comnih.gov

Another promising method is High-Resolution Continuum Source Graphite Furnace Molecular Absorption Spectrometry (HR-CS GF MAS). analytik-jena.comspectroscopyonline.com This technique quantifies total organic fluorine by detecting the molecular absorption of gallium(I) fluoride (B91410) (GaF) molecules formed in-situ within the graphite furnace. analytik-jena.comspectroscopyonline.com These advanced methods are crucial for environmental monitoring, helping to identify novel fluorinated pollutants and their metabolites in complex samples like wastewater and human serum. spectroscopyonline.comacs.org

Table 1: Comparison of Advanced Analytical Techniques for Fluorinated Compounds

| Technique | Principle | Advantages | Applications |

|---|---|---|---|

| HPLC-ICP-MS/MS | Chromatographic separation followed by element-specific detection of fluorine as [BaF]+. nih.gov | Non-targeted analysis, detects non-ionizable compounds, eliminates interference from non-fluorinated substances. elsevierpure.comnih.gov | Environmental monitoring, biological sample analysis, identification of novel PFAS. nih.govacs.org |

| HR-CS GF MAS | In-situ formation of GaF molecules in a graphite furnace and detection via molecular absorption. spectroscopyonline.com | High sensitivity, provides a sum parameter for total organic fluorine (TOF). analytik-jena.com | Wastewater analysis, environmental pollution control, rapid screening. analytik-jena.comspectroscopyonline.com |

| DI-FT-ICR-MS | Direct infusion into a high-resolution mass spectrometer for precise mass measurement. | High mass accuracy for unequivocal suspect identification. acs.org | Suspect screening in complex matrices like human serum. acs.org |

Mechanistic Studies of Unprecedented C-F Bond Reactivity

The exceptional strength of the C-F bond makes its selective activation and functionalization a significant chemical challenge. baranlab.org Historically, these bonds were considered largely inert. However, modern research has revealed that C-F bonds can be cleaved and transformed, opening up new synthetic pathways. baranlab.orgnih.gov This is crucial for both the synthesis of complex fluorinated molecules and the degradation of persistent fluorinated pollutants. nih.gov

Transition metal complexes are at the forefront of C-F bond activation research. acs.org Mechanistic studies have shown that metals such as rhodium, ruthenium, iron, and copper can mediate the cleavage of C-F bonds through processes like oxidative addition. nih.govacs.org For instance, research into the hydrodefluorination of fluoropyridines using ruthenium-N-heterocyclic carbene (NHC) catalysts has provided deep insights into the influence of ligand structure on the regioselectivity of C-F activation versus C-H bond cleavage. acs.org

Beyond synthetic applications, metalloenzymes have been shown to mediate C-F bond cleavage. nih.gov Enzymes like cytochrome P450 can promote oxidative aromatic defluorination through an electrophilic attack on the fluorinated substrate by a high-valent iron-oxo species. nih.gov Understanding these enzymatic mechanisms not only sheds light on the natural degradation pathways of organofluorines but could also inspire the development of new biocatalysts for bioremediation. nih.gov

Computational Design of Functional Fluorinated Molecules

Computational chemistry has become an indispensable tool for the rational design of fluorinated molecules with tailored properties. nih.gov The effects of fluorination can be complex and counterintuitive, and computational methods are essential for predicting how fluorine substitution will impact a molecule's conformation, electronic properties, and intermolecular interactions. nih.gov

A key challenge in molecular modeling is accurately representing the unique behavior of fluorine in molecular mechanics force fields. Fluorine's high electronegativity and the anisotropic charge distribution around the C-F bond (the "σ-hole") require specialized parameters to correctly model interactions like halogen bonding. nih.gov

Computational studies, particularly using Density Functional Theory (DFT), are widely employed to investigate the structure and reactivity of fluorinated compounds. For example, DFT calculations have been used to analyze the molecular structure, vibrational spectra, and electronic properties of complex molecules like 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one. physchemres.orgresearchgate.net Such studies help in understanding the molecule's frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential, which are crucial for predicting its reactivity. physchemres.org In materials science, molecular simulations are used to design fluorine-functionalized metal-organic frameworks (MOFs) for capturing PFAS from water by predicting how different fluorination strategies impact the material's hydrophobicity and binding affinity. acs.orgucl.ac.uk

Table 2: Applications of Computational Methods in Organofluorine Chemistry

| Computational Method | Application Area | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Molecular Structure & Reactivity | Optimized geometries, vibrational frequencies, electronic properties (HOMO-LUMO gaps), reaction mechanisms. physchemres.org |

| Molecular Dynamics (MD) | Drug Design & Materials Science | Protein-ligand interactions, membrane permeability, conformational changes, solvent effects. nih.govnih.gov |

| Force Field Development | Molecular Simulation Accuracy | Improved parameters for accurately modeling fluorine's unique electrostatic and van der Waals interactions. nih.gov |

| Molecular Docking | Medicinal Chemistry | Prediction of binding modes and affinities of fluorinated ligands to biological targets. nih.gov |

Interdisciplinary Collaborations in Organofluorine Chemistry

The broad impact of organofluorine chemistry inherently fosters collaboration across diverse scientific fields. nih.gov The journey of a fluorinated molecule from conception to application requires expertise in synthetic chemistry, catalysis, computational modeling, analytical science, biochemistry, and materials engineering. elsevierpure.com

This interdisciplinary approach is evident in modern drug discovery, where synthetic chemists collaborate with computational chemists and biologists to design and test novel fluorinated pharmaceuticals. uni-muenster.denih.gov The strategic placement of fluorine atoms can modulate a drug's metabolic stability and binding affinity, and this process is guided by a feedback loop of synthesis, biological testing, and computational analysis. uni-muenster.deyoutube.com

Similarly, the development of advanced fluoropolymers and materials relies on partnerships between chemists and materials scientists. nih.govuni-muenster.de The synthesis of new fluorinated monomers and their polymerization leads to materials with unique properties, which are then characterized and tested for applications ranging from solar cells to biomedical devices. elsevierpure.com The grand challenges in the field, such as developing sustainable methods for fluorination and remediating fluorinated pollutants, can only be solved through the combined efforts of researchers from multiple disciplines. uzh.ch This collaborative spirit is a hallmark of modern organofluorine chemistry and will continue to drive innovation in the field. nih.govmdpi.com

Q & A

Basic: What synthetic methodologies are recommended for preparing Bis(4-fluorophenyl)difluoromethane, and how can reaction parameters be optimized?

Answer:

The compound is synthesized via direct fluorination of benzophenone derivatives using fluorinating agents like Deoxo-Fluor®. Key steps include:

- Substrate preparation : Start with a bis(4-substituted phenyl)methane precursor (e.g., bis(4-chlorophenyl)methane).

- Fluorination : React with Deoxo-Fluor® under inert conditions (e.g., nitrogen atmosphere) at 60–80°C for 6–12 hours.

- Optimization : Yield improvements (up to 85%) are achieved by controlling solvent polarity (e.g., dichloromethane or toluene) and stoichiometric ratios (1:2 substrate-to-fluorinating agent).

- Purification : Column chromatography with silica gel (hexane/ethyl acetate) or recrystallization .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹⁹F NMR : Identifies fluorine substituents (δ ≈ -110 to -120 ppm for aryl-F).

- ¹H NMR : Distinguishes methylene protons (δ ≈ 5.0–5.5 ppm as singlet).

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 246.1) and fragmentation patterns.

- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases to assess purity (>98%) .

Advanced: How do catalytic systems influence fluorination efficiency in synthesizing this compound?

Answer:

Catalytic fluorination remains underexplored, but metal-free conditions with Deoxo-Fluor® are standard. Recent studies suggest:

- Lewis Acid Catalysts : BF₃·Et₂O may enhance fluorination rates by stabilizing intermediates.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but risk side reactions (e.g., hydrolysis).

- Contradictions : Some reports note reduced yields with catalysts due to competing pathways, necessitating empirical optimization for each substrate .

Advanced: What are the primary degradation pathways of this compound under oxidative or hydrolytic conditions?

Answer:

Degradation studies in pharmacological contexts (e.g., flunarizine metabolism) reveal:

- Oxidative Pathways :

- Hydrolytic Stability : Resistant to aqueous hydrolysis at neutral pH but degrades in acidic/basic conditions (e.g., HCl/NaOH at 60°C), forming bis(4-fluorophenyl)methanol .

Advanced: How can researchers resolve contradictions in spectral data reported for this compound?

Answer:

Discrepancies in NMR or MS data often arise from:

- Impurity Profiles : Use 2D NMR (COSY, HSQC) to distinguish signals from byproducts (e.g., residual solvents or fluorinated intermediates).

- Isotopic Patterns : HRMS with <5 ppm error confirms molecular formulae, ruling out misassignments.

- Cross-Validation : Compare data with structurally analogous compounds (e.g., bis(4-chlorophenyl)difluoromethane) .

Advanced: What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

Answer:

- Batch vs. Flow Chemistry : Flow systems reduce exothermic risks during fluorination.

- Solvent Recovery : Implement distillation for dichloromethane reuse.

- Byproduct Management : Optimize quenching steps (e.g., aqueous NaHCO₃ washes) to remove HF residues .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact.

- Storage : Inert atmosphere (argon) at 4°C to prevent moisture-induced degradation.

- Waste Disposal : Neutralize fluorinated byproducts with calcium oxide before disposal .

Advanced: How does the electronic nature of substituents affect the reactivity of this compound in further functionalization?

Answer:

- Electron-Withdrawing Effects : Fluorine substituents deactivate the methylene group, limiting nucleophilic attacks.

- Directed Functionalization : Use transition-metal catalysis (e.g., Pd-mediated C-H borylation) to introduce groups at specific positions.

- Controlled Oxidation : Selective epoxidation or hydroxylation requires sterically hindered oxidizing agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.